7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Overview
Description
7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Biological Activity
7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₇NO₃S. Its structure features a hexahydroquinoline core with a thienyl substituent and a carboxylic acid group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : A study highlighted that derivatives with thienyl groups showed enhanced activity against various bacterial strains compared to their non-thienyl counterparts .
Anticancer Potential
The compound's structural features suggest potential anticancer properties.
- Mechanism of Action : It may inhibit specific pathways involved in cancer cell proliferation. Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. Some studies have suggested that quinoline derivatives can modulate inflammatory responses.
- Research Insights : Compounds related to 7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound.
Modification | Activity Impact |
---|---|
Addition of thienyl group | Increased antimicrobial and anticancer activity |
Variation in substituents | Changes in potency and selectivity for biological targets |
This table summarizes how modifications to the compound's structure can influence its biological effects.
Case Studies
Several case studies have examined the biological effects of related compounds:
- Case Study on Anticancer Activity : A study investigated a series of hexahydroquinoline derivatives and found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against specific cancer cell lines .
- Inflammation Modulation : Another study assessed the anti-inflammatory effects of thienyl-substituted quinolines and reported significant reductions in inflammation markers in animal models .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline derivatives is crucial for understanding their therapeutic potential.
Parameter | Value |
---|---|
Half-life | Varies by derivative |
Bioavailability | High for certain analogs |
Research indicates that some derivatives exhibit favorable pharmacokinetic properties that enhance their therapeutic efficacy while minimizing side effects .
Properties
IUPAC Name |
7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-16(2)7-11-14(12(18)8-16)9(13-4-3-5-21-13)6-10(17-11)15(19)20/h3-6,9,17H,7-8H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWBCJZECCTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C=C(N2)C(=O)O)C3=CC=CS3)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129636 | |
Record name | 2-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-4-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-29-1 | |
Record name | 2-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-4-(2-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-4-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.